(NZ)-N-(5-propan-2-yl-2,3-dihydro-1,4-thiazin-6-ylidene)hydroxylamine
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Overview
Description
(NZ)-N-(5-propan-2-yl-2,3-dihydro-1,4-thiazin-6-ylidene)hydroxylamine is a synthetic organic compound that belongs to the class of thiazines Thiazines are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NZ)-N-(5-propan-2-yl-2,3-dihydro-1,4-thiazin-6-ylidene)hydroxylamine typically involves the following steps:
Formation of the Thiazine Ring: The initial step involves the cyclization of appropriate precursors to form the thiazine ring. This can be achieved through the reaction of a thiol with an amine under acidic or basic conditions.
Introduction of the Hydroxylamine Group: The hydroxylamine group can be introduced through the reaction of the thiazine intermediate with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(NZ)-N-(5-propan-2-yl-2,3-dihydro-1,4-thiazin-6-ylidene)hydroxylamine can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The thiazine ring can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction may produce amines.
Scientific Research Applications
Chemistry
In chemistry, (NZ)-N-(5-propan-2-yl-2,3-dihydro-1,4-thiazin-6-ylidene)hydroxylamine can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study the effects of thiazine derivatives on biological systems. It could serve as a model compound for investigating the interactions of thiazines with enzymes or receptors.
Medicine
Potential medical applications include the development of new pharmaceuticals. Thiazine derivatives have been studied for their antimicrobial, anti-inflammatory, and anticancer properties.
Industry
In industry, this compound may be used in the production of dyes, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (NZ)-N-(5-propan-2-yl-2,3-dihydro-1,4-thiazin-6-ylidene)hydroxylamine involves its interaction with molecular targets such as enzymes or receptors. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The thiazine ring may also interact with hydrophobic pockets in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
Phenothiazine: A well-known thiazine derivative used in antipsychotic medications.
Thiohydantoin: Another sulfur-containing heterocycle with biological activity.
Benzothiazine: A compound with a similar ring structure but different substituents.
Uniqueness
(NZ)-N-(5-propan-2-yl-2,3-dihydro-1,4-thiazin-6-ylidene)hydroxylamine is unique due to its specific substituents and the presence of the hydroxylamine group. This combination of features may confer unique reactivity and biological activity compared to other thiazine derivatives.
Properties
Molecular Formula |
C7H12N2OS |
---|---|
Molecular Weight |
172.25 g/mol |
IUPAC Name |
(NZ)-N-(5-propan-2-yl-2,3-dihydro-1,4-thiazin-6-ylidene)hydroxylamine |
InChI |
InChI=1S/C7H12N2OS/c1-5(2)6-7(9-10)11-4-3-8-6/h5,10H,3-4H2,1-2H3/b9-7- |
InChI Key |
CLEQZTHCUDNGFT-CLFYSBASSA-N |
Isomeric SMILES |
CC(C)C\1=NCCS/C1=N\O |
Canonical SMILES |
CC(C)C1=NCCSC1=NO |
Origin of Product |
United States |
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